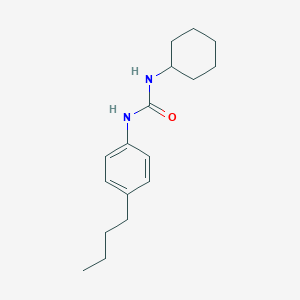

N-(4-butylphenyl)-N'-cyclohexylurea

Descripción

N-(4-butylphenyl)-N'-cyclohexylurea is a substituted urea derivative characterized by a 4-butylphenyl group attached to one nitrogen atom and a cyclohexyl group to the other. This compound belongs to a broader class of urea-based molecules, which are widely studied for their pharmacological and biochemical properties, particularly in modulating protein targets such as ion channels and enzymes. Its structural features—a hydrophobic butyl chain and a rigid cyclohexyl moiety—contribute to its solubility, binding affinity, and metabolic stability, making it a candidate for therapeutic and industrial applications .

Propiedades

Fórmula molecular |

C17H26N2O |

|---|---|

Peso molecular |

274.4g/mol |

Nombre IUPAC |

1-(4-butylphenyl)-3-cyclohexylurea |

InChI |

InChI=1S/C17H26N2O/c1-2-3-7-14-10-12-16(13-11-14)19-17(20)18-15-8-5-4-6-9-15/h10-13,15H,2-9H2,1H3,(H2,18,19,20) |

Clave InChI |

QKAHEKCEJBPTBY-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |

SMILES canónico |

CCCCC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Sulfonylurea Derivatives

Sulfonylurea drugs like Glibenclamide (N-(4-[3-(2-methoxy-5-chlorobenzamido)benzosulphonyl)-N'-cyclohexylurea) share a sulfonamide bridge and cyclohexylurea group with the target compound. Key differences include:

- Substituents : Glibenclamide has a methoxy-chlorobenzamido group, enhancing its hypoglycemic activity via ATP-sensitive potassium channel inhibition, whereas the butylphenyl group in N-(4-butylphenyl)-N'-cyclohexylurea may prioritize lipophilicity and membrane permeability .

Table 1: Structural Comparison with Sulfonylureas

| Compound | R₁ Group | R₂ Group | Key Functional Groups | Primary Use |

|---|---|---|---|---|

| N-(4-butylphenyl)-N'-cyclohexylurea | 4-butylphenyl | Cyclohexyl | Urea | Research compound |

| Glibenclamide | Methoxy-chlorobenzamido | Cyclohexyl | Sulfonamide, Urea | Antidiabetic drug |

| Metahexamide | 3-amino-4-methylbenzene | Cyclohexyl | Sulfonamide, Urea | Antidiabetic (historical) |

Substituted Phenylurea Derivatives

- This compound’s applications span agrochemicals and materials science.

- N-(4-anilinophenyl)-N'-cyclohexylurea (): The anilinophenyl group may improve aromatic stacking interactions, offering distinct binding kinetics relative to the butylphenyl analog.

Table 2: Physicochemical Properties

*Estimated based on substituent contributions.

Thiourea Analogs

- 1-Benzoyl-3-(4-n-butylphenyl)thiourea (): Replacing urea’s oxygen with sulfur (thiourea) alters hydrogen-bonding capacity and metal coordination properties.

Pharmacological and Biochemical Insights

- Mechanistic Specificity: Compounds like those in (N-phenyl-N'-(4-phenoxy)cyclohexylureas) demonstrate improved cell proliferation and eIF2α phosphorylation activity, possibly due to optimized cell penetration or target affinity. N-(4-butylphenyl)-N'-cyclohexylurea’s butyl chain may similarly enhance membrane interaction but requires validation .

- Off-Target Effects : Some urea derivatives exhibit off-target activity at IC50 concentrations (), highlighting the need for rigorous selectivity studies in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.